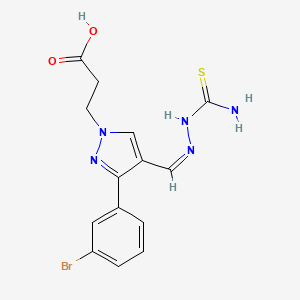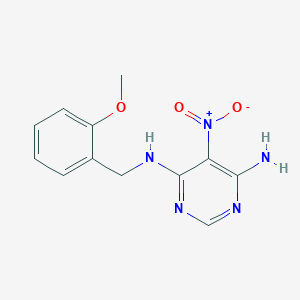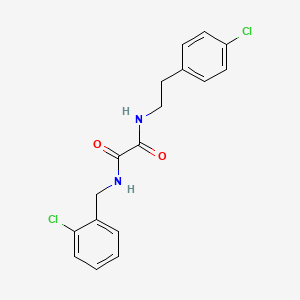
N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C13H13FN2OS and its molecular weight is 264.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability, focusing on the benzothiazole class and its structural activity relationships. This research aimed at reducing metabolic deacetylation, common in benzothiazole derivatives, to enhance their therapeutic potential (Stec et al., 2011).
Anticancer Activity
Several benzothiazole derivatives have been synthesized and characterized for their anticancer activity. For example, novel N-(ferrocenylmethyl)benzene-carboxamide derivatives exhibited cytotoxic effects on breast cancer cell lines, indicating the potential for benzothiazole compounds in cancer therapy (Kelly et al., 2007).
Antimicrobial and Antioxidant Properties
Compounds derived from the benzothiazole structure, specifically N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showed promising antimicrobial and antioxidant activities. This indicates the versatility of benzothiazole derivatives in developing new therapeutic agents with dual functions (Sindhe et al., 2016).
Novel Antitumor Agents
Research on benzothiazole derivatives has led to the discovery of compounds with significant antitumor activity. For instance, 2-(4-amino-3-methylphenyl)benzothiazoles were found to have highly selective and potent antitumor properties both in vitro and in vivo, highlighting their potential as cancer therapeutic agents (Bradshaw et al., 2002).
Anti-inflammatory Applications
Thiazole and benzothiazole derivatives have been studied for their selectivity towards cannabinoid CB2 receptors, showing significant anti-inflammatory properties. This research underscores the potential of benzothiazole compounds in developing anti-inflammatory medications without psychiatric side effects (Ghonim et al., 2019).
Mecanismo De Acción
Target of Action
The compound “N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide” belongs to the class of benzothiazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and DNA, depending on their specific substitutions .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Benzothiazoles can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazoles are often involved in pathways related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is present. Unfortunately, without specific studies, it’s hard to predict the ADME properties of "this compound" .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These could range from changes in cell growth and proliferation to alterations in signal transduction or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The fluorine atom in “this compound” could potentially enhance its stability and metabolic resistance .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide are yet to be fully elucidated. It is anticipated that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully understood. It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is currently unknown. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet known. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-9-2-1-3-10(9)16-13(17)8-4-5-11-12(6-8)18-7-15-11/h4-7,9-10H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRSSSXLIOEJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2600571.png)
![1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2600572.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2600573.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)


![2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2600578.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)
![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)
